

Discovery and history of 2-Cyclohexylideneacetic acid

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An In-Depth Technical Guide to the Discovery, History, and Synthesis of **2-Cyclohexylideneacetic Acid**

Abstract

This technical guide provides a comprehensive overview of **2-Cyclohexylideneacetic acid**, a significant organic compound utilized as a versatile building block in chemical synthesis and as a reference standard in the pharmaceutical industry. We will explore the historical evolution of its synthesis, from early, laborious methods rooted in classical organic chemistry to the development of modern, highly efficient protocols. This document details the underlying principles, mechanisms, and step-by-step procedures for its preparation. Furthermore, it consolidates the compound's key physicochemical properties and discusses its primary applications, with a focus on its role in drug development and quality control. This guide is intended for researchers, chemists, and professionals in the field of drug development seeking a thorough understanding of this important chemical entity.

Introduction and Chemical Identity

2-Cyclohexylideneacetic acid (CAS No. 1552-91-6) is an α,β -unsaturated carboxylic acid characterized by an exocyclic double bond connecting a cyclohexane ring to an acetic acid moiety.^{[1][2]} Its structure presents a valuable synthetic handle, combining the features of a cycloalkane with the reactivity of a conjugated acid system. While not a therapeutic agent itself, it is a crucial intermediate and a well-documented impurity of the anticonvulsant drug Gabapentin, designated as "Gabapentin Impurity 29".^[1] This status makes its synthesis and

characterization of paramount importance for analytical and quality control purposes within the pharmaceutical sector.

Caption: Chemical Structure of **2-Cyclohexylideneacetic Acid**.

The Historical Evolution of Synthetic Methodologies

The synthesis of **2-Cyclohexylideneacetic acid** and its esters is a practical illustration of the advancement in olefination chemistry over the last century. The journey began with classic condensation reactions and has progressed to highly efficient and stereoselective modern techniques.

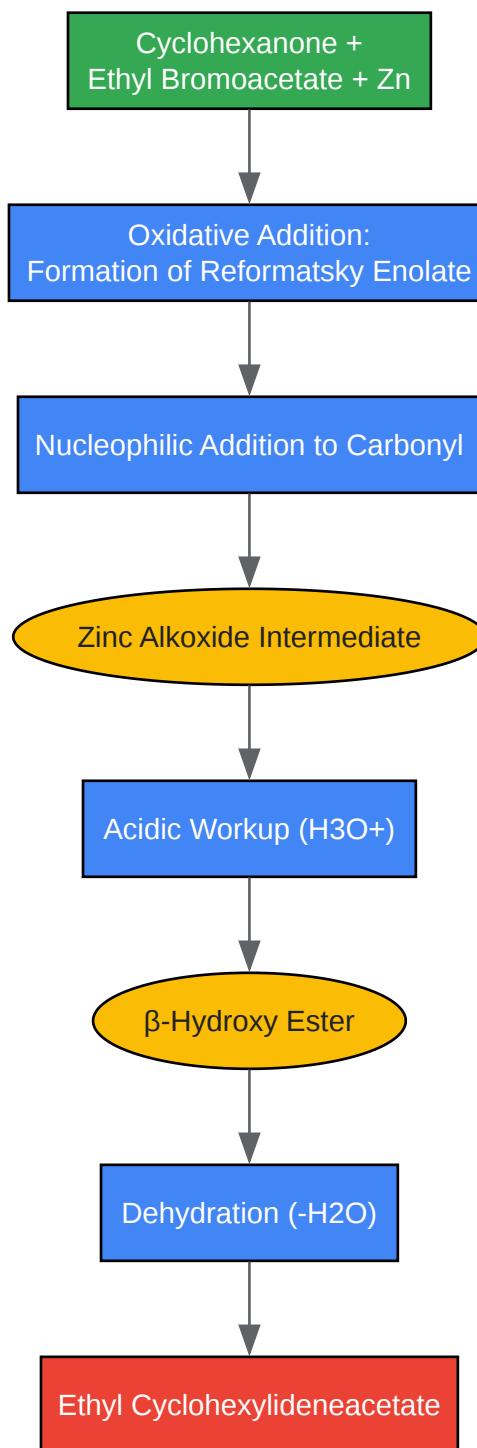
Early Approaches: The Reformatsky Reaction

The earliest conceptual pathway to synthesizing esters of **2-Cyclohexylideneacetic acid** involves the Reformatsky reaction, first discovered by Sergey Nikolaevich Reformatsky in 1887. [3][4] This reaction utilizes an organozinc intermediate, formed from an α -halo ester and zinc metal, which then adds to a carbonyl compound like cyclohexanone.[4][5] The resulting β -hydroxy ester is subsequently dehydrated to yield the target α,β -unsaturated ester.

While historically significant, this method is often described as a "laborious procedure giving low yields" for this class of compounds.[6] The reaction requires the activation of zinc and can be sensitive to reaction conditions, making it less practical for large-scale, high-purity synthesis compared to modern alternatives.[5]

Reaction Mechanism:

- Oxidative Addition: Metallic zinc inserts into the carbon-halogen bond of an α -halo ester (e.g., ethyl bromoacetate) to form an organozinc reagent, the "Reformatsky enolate".[4][5]
- Nucleophilic Addition: The enolate adds to the carbonyl carbon of cyclohexanone through a six-membered chair-like transition state.[5]
- Workup and Dehydration: Acidic workup protonates the alkoxide to form a β -hydroxy ester. Subsequent dehydration, often under acidic or basic conditions, eliminates water to form the carbon-carbon double bond.[7]



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Caption: Workflow of the Reformatsky Reaction for ester synthesis.

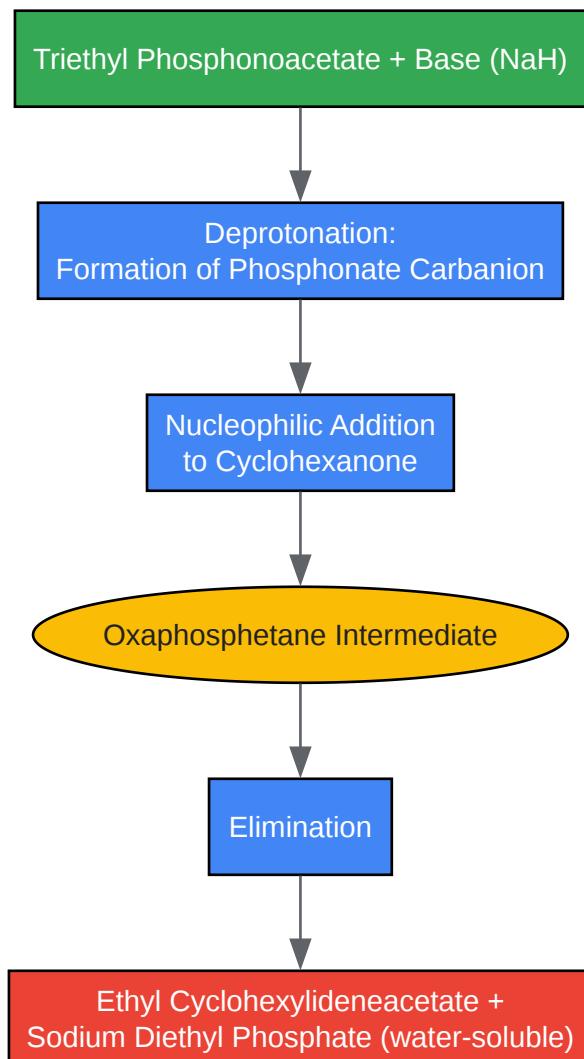
The Modern Standard: The Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction, developed from the earlier Wittig reaction, is now considered the "method of choice" for preparing esters of **2-Cyclohexylideneacetic acid** due to its high efficiency, mild conditions, and superior product isolation.^{[6][8][9]} This reaction employs a phosphonate-stabilized carbanion, which is more nucleophilic than its corresponding phosphonium ylide used in the Wittig reaction.^[8]

A key advantage of the HWE reaction is that its byproduct, a dialkyl phosphate salt, is water-soluble and easily removed by aqueous extraction.^{[8][10]} This simplifies purification significantly compared to the Wittig reaction, where the triphenylphosphine oxide byproduct often requires challenging chromatography for removal. The HWE reaction typically shows a strong preference for the formation of the (E)-alkene, which is the thermodynamically favored isomer.^{[8][11]}

Reaction Mechanism:

- Deprotonation: A base (e.g., sodium hydride) removes the acidic proton alpha to the phosphonate and ester groups of a reagent like triethyl phosphonoacetate, forming a stabilized phosphonate carbanion.^{[8][10]}
- Nucleophilic Addition: The carbanion attacks the electrophilic carbonyl carbon of cyclohexanone, leading to an oxaphosphetane intermediate.^[11]
- Elimination: The oxaphosphetane intermediate collapses, eliminating the stable dialkyl phosphate and forming the alkene double bond.^[8]



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Caption: Workflow of the Horner-Wadsworth-Emmons (HWE) Reaction.

Detailed Experimental Protocols

The following protocols represent a standard laboratory synthesis for the precursor to **2-Cyclohexylideneacetic acid**, based on the highly efficient HWE reaction.

Protocol: Synthesis of Ethyl Cyclohexylideneacetate via HWE Reaction

This procedure is adapted from *Organic Syntheses*.^[6]

Materials:

- Sodium hydride (NaH), 50% dispersion in mineral oil
- 1,2-Dimethoxyethane (DME), anhydrous
- Triethyl phosphonoacetate
- Cyclohexanone
- Benzene
- Ice bath

Procedure:

- A 500-ml. three-necked flask is equipped with a mechanical stirrer, a dropping funnel, and a condenser fitted with a calcium chloride drying tube.
- 12.0 g (0.25 mole) of a 50% sodium hydride dispersion is placed in the flask and washed with petroleum ether to remove the mineral oil. 100 ml of anhydrous DME is added.
- The flask is cooled in an ice bath, and 56.0 g (0.25 mole) of triethyl phosphonoacetate is added dropwise with stirring over 1 hour, maintaining the temperature below 20°C.
- After the addition is complete, the mixture is stirred for an additional hour at room temperature.
- To the resulting clear solution, 32.7 g (0.33 mole) of cyclohexanone is added dropwise over 30-40 minutes, maintaining the temperature at 20–30°C with an ice bath. A gummy precipitate of sodium diethyl phosphate will form.
- The mixture is heated to 60–65°C for 15 minutes.
- The mixture is cooled, and the product is isolated by decanting the mother liquor from the precipitate. The precipitate is washed with several portions of benzene.

- The combined organic layers are distilled to remove the solvent, and the residue is purified by vacuum distillation to yield ethyl cyclohexylideneacetate (typical yield 67–77%).[\[6\]](#)

Hydrolysis to 2-Cyclohexylideneacetic Acid: The resulting ethyl ester can be hydrolyzed to the free acid using standard procedures, such as refluxing with aqueous sodium hydroxide, followed by acidic workup to precipitate the product.

Physicochemical Properties

A summary of the key physical and chemical properties of **2-Cyclohexylideneacetic acid** is provided below.

Property	Value	Source(s)
CAS Number	1552-91-6	[1] [12]
Molecular Formula	C ₈ H ₁₂ O ₂	[1] [13]
Molecular Weight	140.18 g/mol	[1] [12]
Appearance	White to Off-White Solid	[1] [12]
Melting Point	91 °C	[1]
Boiling Point	105-106 °C (at 2 Torr)	[1]
pKa (Predicted)	4.25 ± 0.41	[1]
Solubility	Slightly soluble in acetonitrile and chloroform	[1]

Applications in Research and Drug Development

The primary utility of **2-Cyclohexylideneacetic acid** lies in two main areas:

- Organic Synthesis Intermediate: As a functionalized building block, it serves as a starting material for more complex molecules. The α,β -unsaturated system is amenable to a variety of chemical transformations, including Michael additions, reductions, and cycloadditions, making it a valuable tool for synthetic chemists. It is often listed commercially as a "useful research chemical".[\[12\]](#)

- Pharmaceutical Reference Standard: Its most critical industrial application is as a certified impurity standard for the drug Gabapentin.[\[1\]](#) Regulatory agencies require pharmaceutical companies to identify and control impurities in their drug products. Therefore, a pure, well-characterized sample of **2-Cyclohexylideneacetic acid** is essential for developing and validating analytical methods (e.g., HPLC) to ensure the safety and quality of Gabapentin.

While the compound itself does not have known therapeutic activity, the broader class of phenoxy acetic acid and related derivatives has been extensively investigated for various biological activities, particularly as anti-inflammatory agents targeting the COX-2 enzyme.[\[14\]](#) [\[15\]](#) This highlights the importance of the acetic acid scaffold in medicinal chemistry.

Conclusion

2-Cyclohexylideneacetic acid stands as a testament to the progress of synthetic organic chemistry. Its preparative history charts a course from the foundational but often inefficient Reformatsky reaction to the elegant and highly effective Horner-Wadsworth-Emmons olefination. This evolution has enabled its reliable production, cementing its role not as a therapeutic agent, but as an indispensable tool in both academic research and the rigorous quality control landscape of the modern pharmaceutical industry. Its continued importance is assured as a key reference material and a versatile synthetic intermediate.

References

- Chemsoc. (n.d.). Acetic acid,2-cyano-2-cyclohexylidene-, ethyl ester.
- National Center for Biotechnology Information. (n.d.). Methyl 2-cyclohexylideneacetate. PubChem Compound Database.
- NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction.
- Cambridge University Press. (n.d.). Reformatsky Reaction. Retrieved from a resource on name reactions in organic synthesis.
- Wipf, P. (2007). The Wittig Reaction.
- National Center for Biotechnology Information. (n.d.). **2-Cyclohexylideneacetic acid**. PubChem Compound Database.
- Wikipedia. (n.d.). Horner-Wadsworth-Emmons reaction.
- Organic Syntheses. (n.d.). 2-cyclohexyloxyethanol.
- Grokikipedia. (n.d.). Horner-Wadsworth-Emmons reaction.
- Organic Syntheses. (n.d.). ethyl cyclohexylideneacetate.
- SATHEE. (n.d.). Chemistry Reformatsky Reaction.
- NROChemistry. (n.d.). Reformatsky Reaction.

- BYJU'S. (n.d.). Reformatsky reaction.
- Organic Syntheses. (n.d.). Cyclohexaneacetic acid, α -cyano.
- RecNotes. (n.d.). Reformatsky Reaction.
- The Synthetic Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions.
- Wiley-VCH. (n.d.). (E,2S)-(-)-(2-Methyl-cyclohexylidene)-acetic acid. SpectraBase.
- Pharmaffiliates. (n.d.). **2-Cyclohexylideneacetic Acid**.
- Wikipedia. (n.d.). Wittig reaction.
- Organic Chemistry Portal. (n.d.). Wittig Reaction.
- Ashenhurst, J. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry.
- Slideshare. (n.d.). Horner-Wadsworth-Emmons reaction.
- Organic Syntheses. (n.d.). 2-cyclohexenone.
- Google Patents. (2005). Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid.
- Bozorov, K., et al. (2019). Recent applications of click chemistry in drug discovery. PubMed.
- PubMed. (n.d.). Studies on the derivatives of thiazole acetic acid. II. Syntheses and pharmacological analysis of 2-N-aralkylidene and 2-N-aralkyl derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid.
- National Center for Biotechnology Information. (n.d.). Cyanocyclohexylideneacetic acid. PubChem Compound Database.
- National Center for Biotechnology Information. (n.d.). 2-(4-methylcyclohexylidene)acetic Acid. PubChem Compound Database.
- PubMed. (n.d.). Synthesis and antimicrobial activity of some derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide.
- Mol-Instincts. (n.d.). cyclohexylideneacetic acid.
- El-Sayed, M. A. A., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors. MDPI.
- ResearchGate. (n.d.). Repositioning of 2,4-Dichlorophenoxy acetic acid as a potential anti-inflammatory agent.
- Royal Society of Chemistry. (n.d.). Photochemistry of 2-(2-formylphenoxy)acetic acid derivatives.
- ResearchGate. (n.d.). Applications substituted 2-aminothiophenes in drug design.

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Sources

- 1. CYCLOHEXYLIDENE ACETIC ACID | 1552-91-6 [chemicalbook.com]
- 2. 2-Cyclohexylideneacetic acid | C8H12O2 | CID 96206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. SATHEE: Chemistry Reformatsky Reaction [sathee.iitk.ac.in]
- 4. byjus.com [byjus.com]
- 5. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Reformatsky Reaction (Chapter 95) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 9. grokipedia.com [grokipedia.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 12. pharmaffiliates.com [pharmaffiliates.com]
- 13. Page loading... [wap.guidechem.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
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